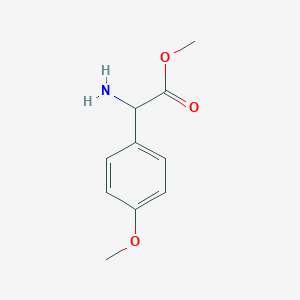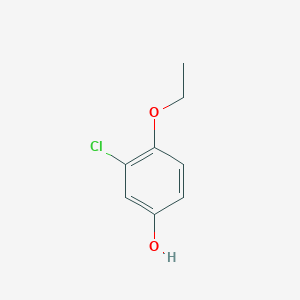
4-(2-Naphthyl)-1-butene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “4-(2-Naphthyl)-1-butene” often involves multicomponent reactions, wherein heterocyclic compounds are synthesized utilizing 2-naphthol as one of the starting materials . For example, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Chemical Reactions Analysis
The chemical reactions involving compounds related to “4-(2-Naphthyl)-1-butene” often involve SN2 reactions. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Applications De Recherche Scientifique
Photochemistry and Excited States
The photochemistry of 3-methyl-3-(1'-naphthyl)-1-butene, a compound structurally similar to 4-(2-Naphthyl)-1-butene, was investigated, showing the formation of primary and secondary photoproducts, including dimethyl-naphthyl cyclopropane and methyl-naphthyl-butene. This study highlights the importance of excited states and their reactivity in compounds related to 4-(2-Naphthyl)-1-butene (Zimmerman & Blinn, 1981).
Hydrogenation Processes
Research involving the selective hydrogenation of 1,3-butadiene, where butene isomers are produced as by-products, indicates potential applications in refining processes. This process involves using a Pd/α-Al2O3 catalyst, demonstrating the importance of 4-(2-Naphthyl)-1-butene derivatives in industrial chemical processes (Seth, Sarkar, Ng, & Rempel, 2007).
Conformations in Triplet State
The study of 3,3-dimethyl-1-(2-naphthyl)-1-butene contributes to understanding the conformations of the triplet state of aromatic olefins. This research offers insights into the geometrical and electronic properties of compounds related to 4-(2-Naphthyl)-1-butene, which is crucial for advanced material sciences and photophysics (Arai et al., 1983).
Thermal Conversion and Cyclization
The gas-phase pyrolysis of compounds structurally related to 4-(2-Naphthyl)-1-butene, such as 1,4-diphenyl-1-buten-3-yne, was explored, revealing insights into the thermal conversion and cyclization reactions. This research is significant for understanding the thermal behavior and potential applications of 4-(2-Naphthyl)-1-butene in material synthesis and hydrocarbon processing (Hofmann, Zimmermann, & Homann, 1995).
Naphthalene Formation and Catalysis
An unusual cyclization reaction leading to naphthalene formation from 4-phenyl-1-butene on a Cu3Pt(111) surface was reported. This research suggests potential applications of 4-(2-Naphthyl)-1-butene in catalytic processes and surface chemistry (Mathauser & Teplyakov, 2001).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “4-(2-Naphthyl)-1-butene” is not available, general precautions for handling similar organic compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Orientations Futures
The future directions for research involving “4-(2-Naphthyl)-1-butene” and related compounds could involve the design of new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Propriétés
IUPAC Name |
2-but-3-enylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h2,4-5,7-11H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXRVRRYWPAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551436 | |
| Record name | 2-(But-3-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)-1-butene | |
CAS RN |
2489-89-6 | |
| Record name | 2-(But-3-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1367563.png)
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1367564.png)

![3-[(4-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1367566.png)

![(3S,8AR)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1367573.png)
![2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1367575.png)
![2-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B1367576.png)


